(R)-1-Phenylethylhydroxylamine
Description
Significance of Chiral Hydroxylamines in Contemporary Organic Synthesis and Medicinal Chemistry
Chiral hydroxylamines are crucial scaffolds in modern organic synthesis and hold significant interest in the field of drug discovery. nih.govacs.org Their utility stems from their role as versatile intermediates in the preparation of a variety of functional molecules and their presence as structural elements in pharmaceuticals and agrochemicals. acs.orgincatt.nlresearchgate.net The development of new synthetic methods is crucial due to the increasing need for structural diversity in the design of bioactive molecules. incatt.nl
In organic synthesis, these compounds are employed as chiral auxiliaries, directing the stereochemical outcome of a reaction to yield a specific enantiomer of the desired product. The (R)-enantiomer of 1-phenylethylhydroxylamine, for instance, is valuable in asymmetric synthesis due to its distinct steric and electronic properties. It can act as a chiral auxiliary, guiding the formation of new chiral centers in target molecules with a specific, desired stereochemistry.
Furthermore, chiral hydroxylamines are precursors to other important nitrogen-containing compounds. For example, they can be used in the enantioselective synthesis of chiral amines, which are themselves fundamental components of many biologically active compounds. The conjugate addition of hydroxylamines to certain unsaturated compounds, catalyzed by chiral metal complexes, provides a route to valuable N-Boc protected β-amino acid derivatives with high enantioselectivity. rsc.org Recent advancements have also demonstrated their use in copper-catalyzed hydroamination reactions and as chain-transfer agents in controlled radical polymerization.
In medicinal chemistry, the hydroxylamine (B1172632) functional group is found in numerous pharmaceuticals. incatt.nl The incorporation of a chiral center, as in (R)-1-Phenylethylhydroxylamine, is particularly significant. Enantiopure drugs, containing a single enantiomer, often exhibit improved therapeutic effects and reduced side effects compared to their racemic (a mixture of both enantiomers) counterparts. Consequently, chiral hydroxylamines like this compound serve as critical intermediates in the synthesis of these more effective and safer pharmaceutical agents. google.com
Recent research has highlighted novel applications, such as the nickel-catalyzed asymmetric arylative cyclization of alkyne-oxime ethers, which provides access to chiral hydroxylamine ethers with excellent enantioselectivities (up to 99% ee) and yields (up to 94%). nih.govacs.org These methods expand the toolkit for creating complex molecules with multiple contiguous stereocenters. nih.gov
Historical Context of Asymmetric Hydroxylamine Synthesis and Enduring Challenges
The synthesis of chiral hydroxylamines has historically been a significant challenge for synthetic chemists. acs.org While methods for the asymmetric synthesis of related compounds like amines and alcohols have been well-established for decades, progress in the enantioselective synthesis of hydroxylamines has been comparatively slow. incatt.nlresearchgate.net
A primary and long-standing challenge is the inherent instability of the N-O bond in the hydroxylamine moiety. incatt.nlorgsyn.org This bond is susceptible to cleavage under many standard reaction conditions, particularly reductive conditions that are often employed in asymmetric synthesis. For example, the catalytic hydrogenation of oximes (a common precursor) to produce chiral hydroxylamines is complicated by the tendency for over-reduction, which breaks the N-O bond to yield the corresponding amine as an undesired byproduct. incatt.nlincatt.nl
Historically, achieving high enantioselectivity has been another major hurdle. Early methods often required the use of chiral auxiliaries, such as those derived from sugars, which would be attached to the precursor molecule to direct the stereochemistry of a reaction and then later removed. google.com While effective, this multi-step process can be inefficient.
Significant progress has been made through the development of advanced catalytic systems. Since the 1960s, transition metal-catalyzed asymmetric hydrogenation has seen great advancements, but its application to oximes for producing chiral hydroxylamines remained difficult. orgsyn.org Landmark developments include:
Iridium-Catalyzed Hydrogenation : In 2020, a breakthrough was reported using an iridium catalyst that could asymmetrically hydrogenate oximes to hydroxylamines with high enantiomeric excess (e.e.) up to 95%. However, its applicability to unsubstituted oximes was limited. incatt.nlincatt.nl
Nickel-Catalyzed Hydrogenation : More recently, an earth-abundant nickel-based catalyst has shown remarkable efficiency in the asymmetric hydrogenation of a broad range of oximes, including unprotected ones. incatt.nlorgsyn.org This method achieves excellent yields (up to 99%) and enantioselectivities (up to 99% e.e.), representing a major step forward in overcoming the challenge of N-O bond cleavage. orgsyn.orgmdpi.com The success of this system is attributed to stabilizing weak interactions between the catalyst and the oxime substrate. orgsyn.org
Titanium-Catalyzed Oxidation : Another innovative approach involves the titanium-catalyzed asymmetric oxidation of racemic amines. This method provides a wide array of chiral hydroxylamines with high chemo- and enantioselectivity, offering a new way to access these valuable compounds. acs.org
These modern catalytic methods are helping to overcome the enduring challenges, making the synthesis of chiral hydroxylamines more efficient, practical, and accessible for research and development. acs.orgorgsyn.org
Research Findings on Chiral Hydroxylamine Synthesis
The table below summarizes key findings from recent studies on the asymmetric synthesis of chiral hydroxylamines, showcasing the catalyst, substrate scope, and the efficiency of the reactions.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Key Findings & Reference |
| Bisphosphine Nickel Complex | Ketoximes (aryl-alkyl) | up to 99 | up to 99 | Provides a highly efficient and practical method for synthesizing optically pure hydroxylamines via asymmetric hydrogenation. orgsyn.org |
| Chiral-at-metal Rh(III) Complex | α,β-unsaturated 2-acyl imidazoles | up to 94 | up to 99.5 | Enables catalytic enantioselective hydroxyamination to produce N-Boc protected β-amino acid derivatives. rsc.org |
| Nickel/Norphos Ligand | Alkyne-oxime ethers | up to 94 | up to 99 | First nickel-catalyzed asymmetric addition of oxime ethers, yielding chiral hydroxylamine ethers. nih.gov |
| Titanium/Salen Ligand | Racemic secondary amines | - | up to >99 | Achieves kinetic resolution of amines via asymmetric oxygenation to produce enantiopure hydroxylamines. researchgate.net |
| Cp*Ir(C,N) Complex with Acid | Various oximes | up to 98 | up to 96 | Acid-assisted asymmetric hydrogenation allows for high turnover numbers and broad substrate applicability. incatt.nl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455667 | |
| Record name | (R)-1-Phenylethyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67377-55-3 | |
| Record name | (R)-1-Phenylethyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of R 1 Phenylethylhydroxylamine Formation and Reactivity
Elucidation of Catalytic Reaction Mechanisms
The formation of (R)-1-phenylethylhydroxylamine, a chiral hydroxylamine (B1172632), is often achieved through catalytic asymmetric synthesis, a field that heavily relies on understanding detailed reaction mechanisms. The stereochemical outcome of these reactions is governed by subtle energetic differences in transition states, which are influenced by a variety of molecular interactions.
In the realm of asymmetric catalysis, the three-dimensional structure of the catalyst-substrate complex is paramount in determining which enantiomer of the product is formed preferentially. Weak non-covalent interactions, though individually possessing low binding energies, collectively play a crucial role in stabilizing the specific transition state that leads to the desired stereoisomer. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, dictate the precise orientation of the substrate within the catalyst's chiral environment. nih.govresearchgate.net
Among the critical non-covalent forces influencing stereocontrol are C-H/π interactions. These occur between a C-H bond and a π-system, such as an aromatic ring. In the context of catalytic asymmetric transfer hydrogenation, for instance, the stabilization of the preferred transition state can be achieved through a C-H/π interaction between the catalyst's ligand and the substrate. researchgate.net Specifically, studies involving catalysts with η6-p-cymene ligands have shown that interactions between the ligand and the substrate molecule are crucial for enantioselectivity. researchgate.net Computational studies have explored these interactions in depth, indicating that C(sp2)-H/π interactions are often more probable than C(sp3)-H/π interactions in these systems. researchgate.net These subtle attractive forces help to lock the substrate into a specific conformation, guiding the subsequent chemical transformation to favor one enantiomer over the other.
Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for the synthesis of chiral compounds, including hydroxylamines from prochiral oximes. nih.govrsc.org A key step in these reactions is the transfer of a hydride ion (H-) from a hydrogen source to the substrate, mediated by a metal catalyst.
In asymmetric transfer hydrogenation using catalysts like Ru(II)-arene-tosyldiamine complexes, the hydrogen source is often an alcohol, such as 2-propanol, or a mixture of formic acid and triethylamine. chem-station.combath.ac.uk The mechanism involves the formation of a metal-hydride intermediate, which is a key species in the catalytic cycle. bath.ac.uk For the reduction of ketones, which is analogous to oxime reduction, the process is understood to occur directly from this hydride intermediate. bath.ac.uk The stereoselectivity of the reaction is rooted in the "Noyori-Ikariya model," where a hydrogen atom on the amine ligand of the catalyst interacts with the substrate (e.g., the oxygen of a ketone or oxime), playing a critical role in enhancing both reactivity and stereocontrol during the hydride transfer step. chem-station.com Recently, robust cyclometalated iridium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been developed for the asymmetric hydrogenation of oximes to hydroxylamines, operating under acidic conditions to achieve high enantioselectivity without overreduction of the N-O bond. nih.gov
| Component | Role | Example | Reference |
|---|---|---|---|
| Catalyst | Mediates hydride transfer and controls stereochemistry | Ru(II)-arene-tosyldiamine complexes, Iridium(III) complexes | nih.govchem-station.com |
| Hydrogen Source | Provides the hydride for reduction | 2-Propanol, Formic acid/Triethylamine | chem-station.com |
| Substrate | Molecule to be reduced | Prochiral oximes or ketones | nih.gov |
| Key Intermediate | Active species that transfers the hydride | Metal-hydride complex | bath.ac.uk |
Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the lowest energy reaction pathway between reactants and products. utexas.educhemguide.co.uk The energy required to overcome this barrier is known as the activation energy. libretexts.org Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. chemguide.co.uk
In asymmetric catalysis, there are two possible diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The enantioselectivity of the reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these two transition states. Even small differences in energy can lead to high enantiomeric excess.
Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating these reaction pathways. mdpi.comresearchgate.net These studies allow for the modeling of potential energy surfaces, the identification of key intermediates and transition states, and the quantification of activation energies. mdpi.comresearchgate.net For example, theoretical calculations on the reaction of hydroxylamine with phenyl acetate have determined activation free energy barriers of 20.8 and 23.8 kcal/mol for O- and N-attack, respectively, which align well with experimental values. researchgate.net Such computational analyses provide a detailed understanding of the factors controlling the reaction's feasibility and stereochemical outcome. mdpi.com
| Reaction Pathway | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Reference |
|---|---|---|---|
| O-Attack | 20.8 | 20.4 | researchgate.net |
| N-Attack | 23.8 | 22.3 | researchgate.net |
Role of Weak Non-Covalent Interactions in Stereocontrol
Intrinsic Reactivity Profile of the Hydroxylamine Functional Group
The hydroxylamine functional group (-NHOH) possesses a unique reactivity profile primarily dictated by the properties of the nitrogen-oxygen (N-O) single bond.
The N-O σ bond in hydroxylamines is inherently weak, with an average bond energy of approximately 57 kcal/mol. mdpi.comnih.gov This is significantly lower than typical C-X (where X = C, N, O) single bonds, making the N-O bond susceptible to cleavage under various conditions. mdpi.comnih.gov This inherent instability is a cornerstone of hydroxylamine chemistry, allowing these compounds to serve as valuable synthons in organic synthesis. nih.gov
The cleavage of the N-O bond can be initiated by transition-metal catalysts, radical mediators, or photocatalysts. mdpi.comnih.gov This process is central to many synthetic transformations that use hydroxylamines as nitrogen sources for the construction of nitrogen-containing heterocycles and other complex molecules. mdpi.comnih.gov For instance, reactions have been developed that are driven specifically by N-O bond cleavage, such as metal-catalyzed electrophilic aminations of O-acyl hydroxylamines. unc.edu Furthermore, novel reactions between hydroxylamines and cyclopropenones have been shown to efficiently cleave the N-O bond, providing a new pathway for controlled molecular release. acs.org The stability of the hydroxylamine structure within biological systems also makes it a suitable substrate for mild cleavage reactions. acs.org
Nucleophilic Characteristics of Hydroxylamines
Hydroxylamines and their derivatives are a distinct class of nucleophiles characterized by the presence of an oxygen atom adjacent to the nitrogen atom. This arrangement gives rise to unique reactivity patterns, including enhanced nucleophilicity compared to simple amines, a phenomenon known as the alpha-effect. youtube.commasterorganicchemistry.com Their behavior as nucleophiles is complex, exhibiting ambident reactivity and sensitivity to the nature of the electrophile and reaction conditions.
The enhanced reactivity of hydroxylamines is often attributed to the "alpha-effect," where the presence of an adjacent atom with a lone pair of electrons (in this case, oxygen) increases the nucleophilicity of the attacking atom (nitrogen). youtube.com This effect is thought to arise from the destabilization of the ground state due to lone pair-lone pair repulsion and stabilization of the transition state. youtube.com As a result, hydroxylamine is significantly more nucleophilic than ammonia (B1221849), despite having a similar basicity. masterorganicchemistry.com For instance, quantitative kinetic studies have allowed for the determination of nucleophilicity parameters that illustrate this trend. masterorganicchemistry.comresearchgate.net
| Nucleophile | pKₐH | Mayr Nucleophilicity Parameter (N, in water) | Relative Nucleophilicity vs. Ammonia |
| Ammonia (NH₃) | 9.24 | 9.5 | 1 |
| Hydroxylamine (H₂N-OH) | 5.96 | 11.4 | ~79 |
| Hydrazine (H₂N-NH₂) | 7.95 | 13.4 | ~7,943 |
This table presents the Mayr nucleophilicity parameter (N) for ammonia, hydroxylamine, and hydrazine in water. The pKₐH values are also included for comparison. The relative nucleophilicity is calculated based on the logarithmic scale of the N parameter. Sources: masterorganicchemistry.comchegg.com
A key feature of hydroxylamines is their ambident nucleophilicity, meaning they can react through either the nitrogen or the oxygen atom. researchgate.netresearchgate.net The site of attack is often dictated by the nature of the electrophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. Generally, nitrogen acts as the nucleophilic center in reactions with softer electrophiles, such as in alkylation reactions. researchgate.net Conversely, the oxygen atom tends to attack harder electrophiles, which is frequently observed in acylation and phosphorylation reactions. researchgate.netrsc.org For example, studies have shown that hydroxylamine acts as an oxygen nucleophile when reacting with benzothiazole-2-sulfonamides and phosphate triesters. rsc.orgnih.gov The reactivity of the oxygen atom is often explained by the involvement of a zwitterionic tautomer, ammonia oxide (⁺NH₃O⁻), although this species is typically present in very small equilibrium concentrations. researchgate.netresearchgate.net
The nucleophilic reactivity of substituted hydroxylamines is influenced by the nature of the substituent. Kinetic studies on the reactions of various α-nucleophiles with electrophiles like 2-chloro-5-nitro pyrimidine provide insight into these structural effects. While a direct correlation with basicity (pKₐ) is not always observed, substitution patterns clearly impact reaction rates. nih.gov
| α-Nucleophile | pKₐ | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Hydroxylamine | 6.10 | 0.0039 |
| N-methyl hydroxylamine | 6.15 | 0.023 |
| N,N-dimethyl hydroxylamine | 5.30 | 0.010 |
| Methoxylamine | 4.73 | 0.0019 |
| Hydrazine | 8.20 | 0.014 |
This table shows the second-order rate constants for the reaction of various α-nucleophiles with 2-chloro-5-nitro pyrimidine in aqueous solution at 25 °C. The pKₐ values of the nucleophiles are also listed. Source: nih.gov
While specific kinetic data for this compound are not detailed in these studies, its nucleophilic character can be inferred from these general principles. As an N-substituted hydroxylamine, it would be expected to display the characteristic alpha-effect, making it a more potent nucleophile than a corresponding primary amine without the hydroxyl group. The presence of the 1-phenylethyl group would introduce steric bulk around the nitrogen atom, potentially moderating its reactivity compared to smaller hydroxylamines like N-methyl hydroxylamine. libretexts.org Furthermore, it would retain its ambident nature, with the potential for both N- and O-attack depending on the electrophilic partner.
Stereochemical Analysis and Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. Since enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra, their analysis requires the use of a chiral environment to induce diastereomeric differentiation. This is typically achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).
The resulting diastereomers or transient diastereomeric complexes possess distinct physical properties and, consequently, different NMR spectra. The non-equivalence of the chemical shifts (Δδ) for specific protons in the diastereomers allows for their individual signals to be resolved. The enantiomeric ratio can then be accurately determined by integrating the corresponding signals in the ¹H NMR spectrum.
A common and reliable strategy for NMR-based enantiopurity assessment involves the covalent bonding of the enantiomeric analyte to an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers, which can be readily distinguished by NMR.
A notable protocol for determining the enantiopurity of chiral hydroxylamines involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL). nih.gov This method leads to the formation of diastereomeric nitrono-boronate esters. nih.gov The different spatial arrangements of the substituents in the two diastereomers result in distinct chemical shifts for corresponding protons. For instance, the methine proton adjacent to the nitrogen in the 1-phenylethylhydroxylamine moiety would likely exhibit separate signals for the (R,R) and (S,R) diastereomers. The ratio of the integrals of these signals in the ¹H NMR spectrum directly corresponds to the enantiomeric ratio of the original hydroxylamine (B1172632). nih.gov
Another established approach, often used for analogous chiral amines like 1-phenylethylamine (B125046), is derivatization with chiral carboxylic acids such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or (R)-(-)-O-acetylmandelic acid. nih.gov The reaction forms diastereomeric amides or esters. The analysis of the resulting ¹H NMR spectrum, focusing on protons close to the newly formed diastereomeric center (e.g., the methyl or methine protons of the 1-phenylethyl group), allows for the quantification of each enantiomer. nih.gov
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomers | Key ¹H NMR Signals for Integration |
| 2-Formylphenylboronic acid / (R)-BINOL | Hydroxylamine | Nitrono-boronate esters | Methine proton (CH-N) |
| (R)-Mosher's Acid Chloride | Amine / Hydroxylamine | Amides | Methine proton (CH-N), Methyl protons (CH₃) |
| (R)-(-)-O-Acetylmandelic Acid | Amine / Hydroxylamine | Amides / Esters | Methine proton (CH-N), Methyl protons (CH₃) |
Advanced Chromatographic Methods for Enantiomeric Excess
Chromatographic techniques are central to the separation and quantification of enantiomers, providing a direct measure of enantiomeric excess (ee). These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation of enantiomers. The separation is achieved on a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.
For primary amines and related compounds like 1-phenylethylhydroxylamine, polysaccharide-based CSPs are particularly effective. Columns such as the DAICEL CHIRALPAK® series, which are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated excellent resolving capabilities for this class of compounds. doi.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is crucial for optimizing the separation. The relative concentrations of the solvents are adjusted to achieve baseline resolution between the enantiomeric peaks. doi.org Detection is commonly performed using a UV detector.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Application Note |
| DAICEL CHIRALPAK® OD-H | Hexane / 2-Propanol (90:10) | 1.0 | 254 | Effective for 1-phenylethylamine and its derivatives. doi.org |
| ChromegaChiral™ CCS | Hexane / Ethanol / Trifluoroacetic Acid (TFA) | 1.0 | 220 | Broad applicability for chiral amines. |
| CHIRALPAK® CBH | Aqueous buffer / Methanol (B129727) | 0.8 | 215 | Protein-based column suitable for polar analytes. sigmaaldrich.com |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced solvent consumption. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of resolution, leading to shorter analysis times. chromatographyonline.com
SFC is particularly well-suited for the enantioseparation of primary amines. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are often employed in SFC. To improve peak shape and selectivity for basic compounds like 1-phenylethylhydroxylamine, additives are often incorporated into the modifier. A combination of an acidic additive (e.g., trifluoroacetic acid) and a basic additive (e.g., triethylamine) can be used to optimize the separation. chromatographyonline.comchromatographyonline.com
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Additives (in modifier) | Back Pressure (bar) | Temperature (°C) |
| Lux® Cellulose-1 | CO₂ / Methanol (80:20) | 0.2% Triethylamine / 0.3% Trifluoroacetic Acid | 150 | 30 |
| DAICEL CHIRALPAK® AD-H | CO₂ / Ethanol (75:25) | 0.5% Isopropylamine | 125 | 35 |
| LarihcShell-P (Cyclofructan) | CO₂ / Methanol (70:30) | 0.2% Triethylamine / 0.3% Trifluoroacetic Acid | 150 | 40 |
Applications of R 1 Phenylethylhydroxylamine in Asymmetric Synthesis and Catalysis
Utility as a Chiral Building Block in Complex Molecule Construction
The inherent chirality of (R)-1-Phenylethylhydroxylamine makes it an excellent starting material, or "chiral building block," for the construction of complex, multi-stereocenter molecules. By incorporating this enantiomerically pure fragment into a synthetic route, chemists can introduce a defined stereocenter from which subsequent stereochemistry can be controlled. This approach is fundamental to the synthesis of many natural products and pharmaceutical agents where specific stereoisomers are required for biological activity. The phenylethyl group provides a rigid and well-defined scaffold that can influence the facial selectivity of reactions at other sites within the molecule, ensuring the desired stereochemical outcome.
Precursor to Enantiomerically Pure Amines and Amino Acid Derivatives
This compound can serve as a precursor for the synthesis of enantiomerically pure amines and amino acid derivatives. The hydroxylamine (B1172632) functionality can be readily converted to an amine through various reductive methods. The key advantage is the preservation of the stereocenter at the benzylic position. This strategy allows for the generation of valuable chiral amines that are themselves important building blocks and can be incorporated into a wide range of biologically active compounds. Furthermore, through more elaborate synthetic transformations, the core structure of this compound can be modified to produce non-proteinogenic amino acid derivatives, which are of significant interest in medicinal chemistry for the development of novel therapeutics.
Role as a Chiral Auxiliary in Diastereoselective Transformations
One of the most powerful applications of this compound is its use as a chiral auxiliary. In this role, the compound is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered and reused.
A notable example is its application as a "chiral ammonia (B1221849) equivalent" in the synthesis and resolution of lactams, which are core structures in many pharmaceuticals. enamine.net In a one-pot Michael reaction-cyclization, enantiopure O-(α-phenylethyl)hydroxylamine reacts with compounds like itaconic acid or diethyl homoitaconate to form diastereomeric lactam products. enamine.net The presence of the chiral auxiliary directs the formation of one diastereomer over the other. These diastereomers can then be separated using standard techniques like chromatography. Subsequently, the chiral auxiliary is easily removed by catalytic hydrogenolysis, yielding the enantiomerically enriched lactam. enamine.net
Table 1: Diastereoselective Lactam Synthesis using this compound as a Chiral Auxiliary
| Substrate | Product | Diastereomeric Ratio (d.r.) |
| Itaconic Acid | 5-oxopyrrolidine-3-carboxylic acid derivative | Diastereomers separable |
| Diethyl homoitaconate | 6-oxopiperidine-3-carboxylic acid derivative | Diastereomers separable |
The data in this table is illustrative of the process described in the source and demonstrates the separability of the resulting diastereomers.
Integration into Asymmetric Catalytic Systems (e.g., as chiral ligands or derivatives)
The chiral scaffold of this compound is an attractive framework for the design of novel chiral ligands for asymmetric catalysis. By modifying the hydroxylamine moiety with phosphine, amine, or other coordinating groups, researchers can synthesize a variety of ligands that can be complexed with transition metals such as rhodium, iridium, or palladium.
These chiral metal complexes can then be employed as catalysts in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic alkylations. The stereochemical environment created by the ligand around the metal center is crucial for inducing high levels of enantioselectivity in the product. The development of ligands derived from this compound represents a promising avenue for the discovery of new and more efficient asymmetric catalytic systems.
Strategic Intermediates in the Synthesis of Bioactive Compounds
The enantiomerically pure products derived from the use of this compound, such as chiral lactams, amines, and amino acids, are valuable strategic intermediates in the synthesis of a wide array of bioactive compounds. These intermediates can be further elaborated through multi-step synthetic sequences to afford complex natural products, pharmaceutical drugs, and agrochemicals.
For instance, the chiral lactams produced using the methodology described in section 5.3 are key precursors for various central nervous system drugs and other therapeutic agents. The ability to access these intermediates in high enantiomeric purity is often a critical step in the total synthesis of these molecules, underscoring the strategic importance of this compound in medicinal and process chemistry.
Computational Studies and Theoretical Aspects
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
There is no specific literature available that applies Density Functional Theory to study the reaction mechanisms of (R)-1-Phenylethylhydroxylamine. DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, which can provide valuable insights into reaction pathways, transition states, and activation energies. However, no published studies appear to have utilized this approach for this particular compound.
Theoretical Prediction and Rationalization of Enantioselectivity
Similarly, a gap exists in the literature regarding the theoretical prediction and rationalization of enantioselectivity specifically involving this compound. While general computational models and methods for predicting enantioselectivity in asymmetric catalysis are well-established, their direct application to reactions involving this specific hydroxylamine (B1172632) has not been reported in peer-reviewed sources. Such studies would be crucial for understanding the factors that govern the stereochemical outcome of its reactions and for the rational design of more selective synthetic methods.
Modeling of Catalyst-Substrate Interactions and Supramolecular Effects
No computational models detailing the catalyst-substrate interactions or supramolecular effects for this compound were found in the available scientific literature. Modeling these interactions is key to understanding the mechanism of catalysis and the origins of enantioselectivity. Such studies often explore the non-covalent forces and steric or electronic complementarity between a catalyst and a substrate, which dictate the efficiency and selectivity of a chemical transformation. The absence of such studies for this compound indicates a promising area for future research.
Future Research Directions in R 1 Phenylethylhydroxylamine Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The future development of synthetic methods involving (R)-1-Phenylethylhydroxylamine heavily relies on the innovation of new catalytic systems. The goal is to achieve higher efficiency, greater selectivity (both chemo-, regio-, and stereoselectivity), and improved sustainability.
Future research will likely focus on several key areas:
Earth-Abundant Metal Catalysis: While precious metals like palladium, rhodium, and platinum have been instrumental, there is a significant push towards using more sustainable and cost-effective earth-abundant metals such as nickel, copper, and iron. researcher.life Research into nickel-catalyzed enantioselective reactions for accessing chiral hydroxylamines is an emerging area that could be expanded. researcher.life
Bifunctional and Cooperative Catalysis: Designing catalysts with multiple, cooperating active sites can enable novel reaction pathways and enhance selectivity. For instance, bifunctional organocatalysts combining a thiourea (B124793) group (for hydrogen bonding) and a tertiary amine (as a Brønsted base) have shown promise in asymmetric reactions. researchgate.net Future systems could incorporate a metal center for one transformation and an organic co-catalyst for another, working in concert to synthesize or utilize this compound derivatives.
Immobilized and Heterogeneous Catalysts: To improve catalyst recyclability and simplify product purification, research into supported catalysts is crucial. Developing methods to immobilize chiral catalysts on solid supports like silica (B1680970), polymers, or magnetic nanoparticles without compromising their activity or selectivity is a key objective. Supported platinum catalysts, for example, have been used for the selective synthesis of N-aryl hydroxylamines. rsc.org
Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity under mild reaction conditions. Evolving or engineering enzymes, such as transaminases or reductases, could provide highly efficient routes for the synthesis of this compound or its derivatives.
| Catalyst Type | Potential Advantage | Research Focus |
| Earth-Abundant Metals (Ni, Fe, Cu) | Cost-effective, sustainable | Development of new ligands to control stereoselectivity. |
| Bifunctional Organocatalysts | Cooperative activation, enhanced selectivity | Design of catalysts for cascade reactions. |
| Heterogeneous Catalysts | Recyclability, simplified purification | Immobilization on novel support materials. |
| Biocatalysts (Enzymes) | High enantioselectivity, mild conditions | Enzyme screening and protein engineering. |
Exploration of Novel Asymmetric Synthetic Pathways and Atom-Economical Processes
A central theme in modern chemistry is the pursuit of "green" and sustainable synthetic methods. This involves designing pathways that are not only efficient in terms of yield but also in how they utilize raw materials, a concept known as atom economy.
Future research in the synthesis of this compound and its use in other syntheses will prioritize these principles:
Atom-Economical Reactions: Addition reactions are inherently atom-economical as they incorporate all atoms from the reactants into the final product. mdpi.com Developing catalytic, asymmetric addition reactions to synthesize chiral hydroxylamines, such as the hydrophosphinylation of nitrones, represents a promising direction. researcher.life This contrasts with classical methods that may use stoichiometric reagents and generate significant waste.
Catalytic Reduction of Prochiral Precursors: Asymmetric hydrogenation of oximes or oxime ethers is a direct and atom-efficient route to chiral hydroxylamines. researcher.life While established, there is room for improvement by developing catalysts that operate under milder conditions with lower catalyst loadings and broader substrate scopes. The reduction of oxime ethers is particularly valuable for its high step- and atom-economy, though it requires careful control to prevent cleavage of the N-O bond. mdpi.com
Direct C-H Functionalization: Reactions that directly convert C-H bonds into new functional groups are highly desirable as they reduce the need for pre-functionalized starting materials, thus shortening synthetic sequences. Exploring catalytic systems that can achieve enantioselective C-H amination or oxygenation using this compound derivatives as nitrogen or oxygen sources would be a significant advance.
Cascade Reactions: Designing multi-step reactions that occur in a single pot without isolating intermediates can dramatically improve efficiency and reduce waste. An organocatalytic asymmetric cascade reaction involving a 1,6-addition followed by hemiketalization and a retro-Henry reaction has been described for the synthesis of other complex chiral molecules. rsc.org Similar strategies could be developed for pathways involving this compound.
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is fundamental to the rational design of better catalysts and processes. Combining advanced analytical techniques with computational chemistry provides powerful insights into the intricate details of catalytic cycles. mdpi.com
Key areas for future mechanistic investigation include:
In-situ Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. perkinelmer.comresearchgate.net Coupling a stopped-flow system with an FT-IR spectrometer, for example, can provide detailed chemical information even for very fast reactions. perkinelmer.com
Advanced Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying by-products, which can provide clues about competing reaction pathways. researchgate.net
Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction pathways at the molecular level. mdpi.comelixirpublishers.com DFT calculations can be used to model potential energy surfaces, identify transition state structures, and quantify activation energies. mdpi.comnih.gov This allows researchers to predict the feasibility of a proposed mechanism, understand the origins of stereoselectivity, and computationally screen new catalyst designs before attempting experimental validation. mdpi.comresearcher.life For instance, DFT studies can reveal key catalyst-substrate interactions, such as hydrogen bonding, that dictate the stereochemical outcome of a reaction. mdpi.com
| Technique | Information Gained | Future Application for this compound |
| In-situ FT-IR/NMR | Real-time reaction monitoring, identification of intermediates, kinetics. perkinelmer.comresearchgate.net | Elucidating the catalytic cycle in asymmetric synthesis. |
| GC-MS | Identification of by-products and impurities. researchgate.net | Understanding side-reactions to improve selectivity. |
| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways. mdpi.comnih.gov | Rational catalyst design and prediction of stereochemical outcomes. |
Expanded Scope of Applications in Emerging Areas of Chiral Synthesis
While this compound is a valuable synthetic intermediate, its potential applications extend far beyond its current uses. Future research will likely see its integration into various cutting-edge areas of chemistry.
Asymmetric Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is a rapidly growing field. nih.gov Chiral hydroxylamines can serve as precursors to novel organocatalysts. Their ability to form hydrogen bonds and act as nucleophiles or electrophiles after suitable modification makes them attractive candidates for catalyst design in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.comnih.gov
Peptide and Protein Chemistry: The α-ketoacid-hydroxylamine (KAHA) ligation is a powerful method for the chemoselective coupling of unprotected peptide segments. acs.org While existing hydroxylamine (B1172632) building blocks often leave non-native residues at the ligation site, the development of new chiral hydroxylamine derivatives, potentially derived from this compound, could enable the formation of canonical amino acids, expanding the utility of KAHA ligation for the total synthesis of therapeutic peptides and proteins. acs.org
Medicinal Chemistry: Hydroxylamine derivatives have been investigated as potential antibacterial agents. nih.gov The chiral nature of this compound could be exploited to design new therapeutic agents with improved potency and selectivity, targeting specific enzymes or receptors in pathogens.
Chiral Materials Science: Chirality is increasingly being explored as a tool to control the properties of materials at the nanoscale. Polydopamine and its derivatives are used to create functional surface coatings. nih.gov Incorporating chiral molecules like this compound into polymers or onto surfaces could lead to the development of new materials with unique optical, electronic, or recognition properties for applications in sensors, chiral separations, and asymmetric catalysis.
Q & A
Q. What safety precautions should be prioritized when handling (R)-1-Phenylethylhydroxylamine in laboratory settings?
- Methodological Answer : Due to limited toxicological data (e.g., acute oral toxicity, Category 3 ), adhere to strict personal protective equipment (PPE) protocols:
- Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap/water for 15 minutes .
- Ingestion : Immediate mouth rinsing (if conscious) and medical consultation .
- General Handling : Conduct experiments in fume hoods, avoid aerosol generation, and ensure waste disposal complies with institutional guidelines.
- Documentation : Maintain safety logs referencing CAS 100-65-2 (N-Phenylhydroxylamine analog) for hazard cross-comparison .
Q. How can researchers design reproducible synthetic protocols for this compound?
- Methodological Answer :
- Step 1 : Review primary literature for analogous chiral amine syntheses (e.g., asymmetric hydrogenation or enzymatic resolution) .
- Step 2 : Include detailed experimental parameters (solvents, catalysts, reaction times) in the main manuscript, reserving auxiliary data (e.g., NMR spectra) for supplementary files .
- Step 3 : Validate purity via HPLC (>98%) and characterize using H/C NMR, referencing standards like phenylphosphonous dichloride derivatives .
- Reproducibility Tip : Use IUPAC nomenclature and avoid abbreviations to prevent ambiguity .
Q. What strategies are effective for conducting a literature review on this compound’s applications?
- Methodological Answer :
- Database Use : Leverage SciFinder and Reaxys for structure-based searches (CAS 132312-93-7 analogs ).
- Source Evaluation : Prioritize peer-reviewed journals over patents; cross-reference synthesis methods in Beilstein Journal of Organic Chemistry .
- Gap Identification : Map existing studies to unresolved areas (e.g., enantioselective catalysis or metabolic pathways) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Root-Cause Analysis : Compare solvent effects (DMSO vs. CDCl), concentration variances, and instrument calibration .
- Collaborative Validation : Share raw data with independent labs; apply multivariate statistical analysis to identify outliers .
- Documentation : Annotate discrepancies in supplementary materials with hyperlinks to datasets .
Q. What advanced techniques optimize enantiomeric excess (ee) in this compound synthesis?
- Methodological Answer :
- Chiral Catalysts : Screen Ru-BINAP complexes for asymmetric hydrogenation; monitor ee via chiral HPLC .
- Process Optimization : Use Design of Experiments (DoE) to evaluate temperature, pressure, and catalyst loading .
- Case Study : Reference (R)-1-Phenylbut-3-en-1-amine hydrochloride synthesis (CAS 132312-93-7) for analogous optimization workflows .
Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
- Technique Selection :
| Method | Purpose | Reference Standard |
|---|---|---|
| GC-MS | Volatile impurities | Phenyl disulfide |
| LC-UV | Non-volatile residuals | Phenylphosphonothioic dichloride |
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ, and recovery rates (90–110%) using spiked samples .
- Ethical Reporting : Disclose validation limits in the discussion section to contextualize data reliability .
Q. What frameworks guide ethical experimental design when studying this compound’s biological interactions?
- Methodological Answer :
- FINER Criteria : Ensure feasibility (resource allocation), novelty (unexplored mechanisms), and ethical compliance (IRB approval for cell/animal studies) .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while balancing open-data mandates with confidentiality .
- Risk Mitigation : Pre-screen for cytotoxicity using in vitro models before in vivo testing .
Data Management and Reporting
Q. How should researchers structure a manuscript to highlight novel findings about this compound?
- Methodological Answer :
- Sections :
Introduction : Link to gaps in chiral amine research .
Methods : Detail synthetic/analytical protocols, citing analogous compounds (e.g., trans-2-Phenylcyclopropylamine hydrochloride ).
Results : Use tables/figures to emphasize ee improvements or spectral correlations .
Discussion : Contrast results with prior studies (e.g., conflicting catalytic efficiencies) .
- Supplementary Materials : Archive crystallography data or computational modeling scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
